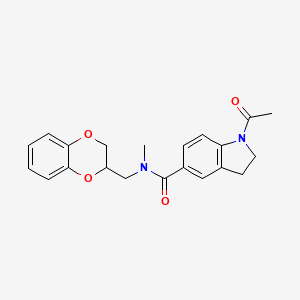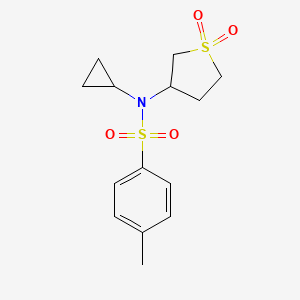
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs, which target the mitochondrial tricarboxylic acid cycle (TCA) and disrupt cancer cell metabolism.
Mecanismo De Acción
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide targets the mitochondrial TCA cycle, which is essential for cancer cell metabolism. It inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disrupts cancer cell metabolism and leads to apoptosis.
Biochemical and Physiological Effects:
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer drugs. It has also been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide is its specificity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. However, its mechanism of action is complex and not fully understood, which makes it difficult to predict its effects in different cancer types. Additionally, 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide is a relatively new drug, and more research is needed to fully understand its potential applications.
Direcciones Futuras
For 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide research include further preclinical and clinical studies to investigate its efficacy in different cancer types and in combination with other anticancer drugs. Additionally, research is needed to fully understand its mechanism of action and to develop new analogs with improved efficacy and specificity.
Métodos De Síntesis
The synthesis of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide involves the reaction of 2-amino-3-methylidenebutanoic acid with acetylacetone to form 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid. This is then reacted with propargylamine to form 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide. The synthesis method has been optimized to produce high yields of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide with high purity.
Aplicaciones Científicas De Investigación
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide has been extensively studied in preclinical models and has shown efficacy against a wide range of cancer types, including leukemia, lymphoma, pancreatic cancer, and non-small cell lung cancer. It has also been tested in clinical trials and has shown promising results in combination with other anticancer drugs.
Propiedades
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-4-9-16-14(18)11(3)17-10(2)12-7-5-6-8-13(12)15(17)19/h1,5-8,11H,2,9H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMHXSHWFIWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)N1C(=C)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)
